Cas no 1351607-10-7 (1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid)
![1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid structure](https://ja.kuujia.com/scimg/cas/1351607-10-7x500.png)
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid 化学的及び物理的性質
名前と識別子
-
- AKOS026685668
- 1351607-10-7
- 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate
- 1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-benzylsulfanylethanone;oxalic acid
- F5614-0171
- 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid
- VU0649009-1
-
- インチ: 1S/C21H24N4OS.C2H2O4/c26-21(16-27-15-17-6-2-1-3-7-17)25-12-10-24(11-13-25)14-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6)
- InChIKey: BVAXYOGQNXAEJD-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=CC=1)CC(N1CCN(CC2=NC3C=CC=CC=3N2)CC1)=O.OC(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 470.16239112g/mol
- どういたいしつりょう: 470.16239112g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 548
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 152Ų
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5614-0171-25mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-40mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-75mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-5μmol |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-10μmol |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-20mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-3mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-2mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-10mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5614-0171-15mg |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid |
1351607-10-7 | 15mg |
$89.0 | 2023-09-09 |
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid 関連文献
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
8. Book reviews
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acidに関する追加情報
Comprehensive Analysis of 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid (CAS No. 1351607-10-7)
The compound 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid (CAS No. 1351607-10-7) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique combination of a benzodiazolylmethylpiperazine moiety and a benzylsulfanyl group makes it a promising candidate for various applications. This article delves into its properties, potential uses, and relevance in contemporary scientific discussions.
One of the key features of 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid is its dual functional groups, which contribute to its versatility. The piperazine ring is known for its role in enhancing bioavailability and metabolic stability, while the benzylsulfanyl group offers potential for covalent bonding with biological targets. Researchers are particularly interested in its interaction with enzymes and receptors, which could lead to breakthroughs in drug development.
In recent years, the demand for novel compounds like CAS No. 1351607-10-7 has surged due to the growing focus on personalized medicine and targeted therapies. Users searching for "benzodiazolylmethylpiperazine derivatives" or "sulfanyl-based bioactive compounds" often seek information on their mechanisms of action and synthetic pathways. This compound's ability to modulate specific biological pathways makes it a hot topic in forums and academic discussions.
The synthesis of 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid involves multi-step organic reactions, including the formation of the piperazine core and subsequent functionalization with the benzylsulfanyl group. The addition of oxalic acid as a counterion improves its solubility and stability, which is critical for formulation development. These aspects are frequently explored in queries related to "synthetic routes for benzodiazolyl compounds" and "optimization of drug-like molecules."
From a pharmacological perspective, CAS No. 1351607-10-7 exhibits promising activity in preliminary studies. Its potential applications span across neurological and metabolic disorders, aligning with current trends in "small molecule therapeutics" and "enzyme inhibition strategies." The compound's ability to cross the blood-brain barrier, attributed to its benzodiazolylmethylpiperazine moiety, is another area of intense research.
Environmental and safety profiles are also critical considerations for 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid. While it is not classified as hazardous, its biodegradation and ecotoxicity are subjects of ongoing studies. Searches for "green chemistry approaches for benzodiazolyl derivatives" reflect the community's interest in sustainable synthesis methods.
In conclusion, 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid (CAS No. 1351607-10-7) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional diversity make it a valuable subject for researchers exploring "next-generation drug candidates" and "molecular design principles." As scientific advancements continue, this compound is poised to play a pivotal role in addressing unmet medical needs.
1351607-10-7 (1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(benzylsulfanyl)ethan-1-one; oxalic acid) 関連製品
- 2137458-83-2(Methyl 2-(ethylamino)butanoate;hydrochloride)
- 68978-32-5(4-ethoxy-2-methylbenzene-1-sulfonamide)
- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)
- 98879-66-4(4-Amino-2-nitrocinnamic acid)
- 651-54-7(5α-Cholesta-7,24-dien-3β-ol)
- 1804845-86-0(2-Bromo-4-cyano-5-(difluoromethyl)-3-methylpyridine)
- 1859761-35-5(1-(1-Aminoethyl)cyclobutanemethanol)
- 2171862-40-9(4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)but-2-ynoic acid)
- 885520-57-0(6-hydroxy-1H-indole-4-carboxylic acid)
- 221289-31-2(Lethedioside A)




